Chemical structure and properties of 3-Methyl-1-(2-propoxyphenyl)butan-1-amine
Chemical structure and properties of 3-Methyl-1-(2-propoxyphenyl)butan-1-amine
The following technical guide details the chemical structure, physiochemical properties, and synthetic methodologies for 3-Methyl-1-(2-propoxyphenyl)butan-1-amine . This guide is designed for medicinal chemists and drug development professionals evaluating this scaffold for potential pharmacological applications.[1]
Compound Class: Benzylic Primary Amines / Arylalkylamines CAS Registry Number: 72040222 (PubChem CID)[1]
Executive Summary
3-Methyl-1-(2-propoxyphenyl)butan-1-amine represents a specialized chemical scaffold within the arylalkylamine family.[1] Structurally characterized by a branched isobutyl chain and an ortho-alkoxy substituted phenyl ring, this molecule serves as a critical building block in the synthesis of CNS-active agents, particularly ligands targeting Sigma receptors (
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identification[3][6][7]
-
IUPAC Name: 3-Methyl-1-(2-propoxyphenyl)butan-1-amine[1]
-
Common Identifiers: 1-(2-Propoxyphenyl)isoamylamine[1]
-
InChIKey: JXPFLVRPPYGTPC-UHFFFAOYSA-N[1]
Structural Breakdown
The molecule consists of three distinct pharmacophoric elements:
-
The Chiral Center (Benzylic Amine): The C1 carbon bears a primary amine (
), serving as a key hydrogen bond donor/acceptor and a protonation site at physiological pH.[1] -
The Lipophilic Tail (Isobutyl Group): A branched 3-methylbutyl chain provides significant hydrophobic bulk, enhancing blood-brain barrier (BBB) permeability and interaction with lipophilic protein domains.[1]
-
The Ortho-Propoxy Shield: The propoxy ether at the ortho position of the phenyl ring introduces steric hindrance that restricts rotation around the C(aryl)-C(
) bond, potentially locking the molecule into a bioactive conformation preferred by specific GPCRs.[1]
Physiochemical Properties (Calculated)
| Property | Value | Significance |
| Molecular Weight | 221.34 g/mol | Optimal for CNS penetration (Rule of 5 compliant).[1] |
| LogP (Predicted) | ~3.4 | Highly lipophilic; suggests high membrane permeability and potential for extensive tissue distribution.[1] |
| TPSA | 35.25 | Low polar surface area, indicative of excellent oral bioavailability and BBB transport. |
| pKa (Base) | ~9.5 - 10.0 | Exists predominantly as a cationic ammonium species at physiological pH (7.4).[1] |
| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding while the ortho-substituent limits entropic penalty.[1] |
Synthetic Methodologies
The synthesis of 3-Methyl-1-(2-propoxyphenyl)butan-1-amine typically follows a convergent pathway involving the construction of the benzylic amine core.[1] The most robust industrial route utilizes a Grignard addition followed by reductive amination or oximation/reduction.[1]
Primary Route: Grignard Addition & Oximation
This pathway is preferred for its scalability and avoidance of unstable intermediates.[1] It mirrors the synthesis of related pharmaceutical intermediates like Repaglinide precursors.[1]
Step 1: Nucleophilic Addition
-
Reagents: 2-Propoxybenzaldehyde + Isobutylmagnesium bromide.[1]
-
Mechanism: The Grignard reagent attacks the aldehyde carbonyl to form the secondary alcohol, 1-(2-propoxyphenyl)-3-methylbutan-1-ol.[1]
Step 2: Oxidation [1]
-
Reagents: PCC (Pyridinium chlorochromate) or Swern Oxidation conditions.[1]
-
Product: 1-(2-propoxyphenyl)-3-methylbutan-1-one (Ketone).[1]
Step 3: Reductive Amination (The Leuckart-Wallach or Oximation Variation) [1]
-
Protocol: The ketone is condensed with hydroxylamine hydrochloride to form the oxime, followed by catalytic hydrogenation (Raney Ni or Pd/C) or reduction with
.[1] -
Outcome: Yields the racemic primary amine.[1]
Visualization of Synthetic Pathway
Figure 1: Step-wise synthetic pathway from commercially available aldehydes to the target amine via oxime reduction.[1]
Pharmacological Potential & SAR Analysis
While specific binding data for this exact molecule is proprietary or limited in public literature, its structure allows for high-confidence Structure-Activity Relationship (SAR) predictions based on established medicinal chemistry principles.[1]
Pharmacophore Mapping
The molecule serves as a lipophilic bioisostere of biologically active phenethylamines.[1]
-
Sigma-1 (
) Receptor Affinity: The combination of a basic amine, a hydrophobic spacer (isobutyl), and an ortho-substituted phenyl ring is a classic pharmacophore for Sigma-1 ligands.[1] The ortho-propoxy group likely occupies a specific hydrophobic sub-pocket defined by residues such as Val, Leu, or Phe in the receptor binding site. -
Monoamine Transporter Modulation: The structural similarity to phenylisobutylamines suggests potential activity at NET (Norepinephrine Transporter) or DAT (Dopamine Transporter), though the bulk of the propoxy group may shift selectivity towards serotonin (SERT) or reduce potency compared to unsubstituted analogs.[1]
Interaction Logic
Figure 2: Pharmacophore model illustrating the hypothesized binding interactions of the target molecule with a generic monoaminergic GPCR or transporter.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following analytical signatures are expected:
Proton NMR ( -NMR, 400 MHz, )
- 0.90 ppm (d, 6H): Methyl protons of the isobutyl group.[1]
- 1.05 ppm (t, 3H): Terminal methyl of the propoxy chain.[1]
- 1.4-1.8 ppm (m, 3H): Methine and methylene protons of the isobutyl chain.[1]
-
1.85 ppm (m, 2H): Methylene protons of the propoxy group (
).[1] -
3.95 ppm (t, 2H): Oxymethylene protons (
).[1] -
4.10 ppm (t, 1H): Benzylic methine proton (
).[1] - 6.8 - 7.3 ppm (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).[1]
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
.[1][2] -
Fragmentation Pattern: Expect loss of ammonia (
) and characteristic tropylium ion formation or cleavage of the isobutyl chain.[1]
Safety & Handling Protocols
Hazard Classification: Irritant / Harmful if Swallowed.[1]
-
Skin/Eye Contact: The free base is likely caustic.[1] Wear chemical-resistant gloves (Nitrile) and safety goggles.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
to prevent oxidative degradation of the amine. -
Solubility: Insoluble in water; soluble in DCM, Methanol, and DMSO. For biological assays, dissolve in DMSO and dilute into aqueous buffer.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72040222, 3-methyl-1-(2-propoxyphenyl)butan-1-amine.[1] Retrieved from [Link][1]
-
Li, X., et al. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.[1] Advanced Materials Research, 396-398, 1527-1530.[1][3] (Cited as synthetic precedent for ortho-substituted analogs).[1] Retrieved from [Link]
-
Wünsch, B., et al. (2012). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 5(2), 190-216.[1] (Provides context on phenyl-substituted amines as Sigma ligands). Retrieved from [Link][1]
